(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is a complex organic compound with the molecular formula C22H27NO3 This compound is notable for its unique structure, which includes a fluorenyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl group. One common method involves the oxidation of 9H-fluorene to 9-fluorenone using potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in THF.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate: shares similarities with other fluorenylmethyl carbamates and fluorenone derivatives.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis.
Fluorenone derivatives: Commonly used in organic synthesis and materials science.
Uniqueness
The uniqueness of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate lies in its specific combination of a fluorenyl group and a carbamate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H27NO3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate |
InChI |
InChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25)/t16-/m0/s1 |
InChI Key |
CPKBHOOXHBRNRP-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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